molecular formula C12H14F6N2O5S2 B14023776 TF-Pdpp

TF-Pdpp

Cat. No.: B14023776
M. Wt: 444.4 g/mol
InChI Key: BUKUUPCTSPIMRI-UHFFFAOYSA-M
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Description

TF-Pdpp, also known as trifluoromethanesulfonylpyridinium salt, is a chemical compound with the molecular formula C12H14F6N2O5S2 and a molecular weight of 444.36 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

TF-Pdpp can be synthesized through a series of chemical reactions involving trifluoromethanesulfonyl chloride and pyridine derivatives. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonylpyridinium salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

TF-Pdpp undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound, which may have different properties and applications.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted pyridinium salts .

Mechanism of Action

The mechanism of action of TF-Pdpp involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TF-Pdpp include other pyridinium salts and trifluoromethanesulfonyl derivatives, such as:

  • Trifluoromethanesulfonyl chloride
  • Pyridinium triflate
  • Trifluoromethanesulfonyl imide

Uniqueness

This compound is unique due to its combination of the trifluoromethanesulfonyl group and the pyridinium moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring strong electrophilic properties and high thermal stability .

Properties

Molecular Formula

C12H14F6N2O5S2

Molecular Weight

444.4 g/mol

IUPAC Name

4-piperidin-1-yl-1-(trifluoromethylsulfonyl)pyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C11H14F3N2O2S.CHF3O3S/c12-11(13,14)19(17,18)16-8-4-10(5-9-16)15-6-2-1-3-7-15;2-1(3,4)8(5,6)7/h4-5,8-9H,1-3,6-7H2;(H,5,6,7)/q+1;/p-1

InChI Key

BUKUUPCTSPIMRI-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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